5-(Dimethoxymethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine 5-(Dimethoxymethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17507848
InChI: InChI=1S/C9H15N3O2/c1-13-8(14-2)7-3-4-10-9-11-5-6-12(7)9/h5-8H,3-4H2,1-2H3,(H,10,11)
SMILES:
Molecular Formula: C9H15N3O2
Molecular Weight: 197.23 g/mol

5-(Dimethoxymethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine

CAS No.:

Cat. No.: VC17507848

Molecular Formula: C9H15N3O2

Molecular Weight: 197.23 g/mol

* For research use only. Not for human or veterinary use.

5-(Dimethoxymethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine -

Specification

Molecular Formula C9H15N3O2
Molecular Weight 197.23 g/mol
IUPAC Name 5-(dimethoxymethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine
Standard InChI InChI=1S/C9H15N3O2/c1-13-8(14-2)7-3-4-10-9-11-5-6-12(7)9/h5-8H,3-4H2,1-2H3,(H,10,11)
Standard InChI Key JMWZXKFRDSDRQZ-UHFFFAOYSA-N
Canonical SMILES COC(C1CCNC2=NC=CN12)OC

Introduction

5-(Dimethoxymethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine is a heterocyclic compound belonging to the imidazo[1,2-a]pyrimidine family. This compound features a unique structure combining imidazole and pyrimidine rings, which are significant in various biological and pharmacological contexts. The presence of a dimethoxymethyl substituent enhances its solubility and may influence its biological activity.

Synthesis Methods

The synthesis of 5-(Dimethoxymethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine typically involves multi-step reactions, including condensation reactions between suitable precursors. The specific conditions, such as temperature and solvent choice, can vary significantly depending on the desired yield and purity of the final product.

Biological Activities and Applications

Derivatives of imidazo[1,2-a]pyrimidines have shown significant inhibition of inflammatory pathways in vitro and in vivo models, suggesting potential applications in medicinal chemistry, particularly for anti-inflammatory properties. The compound serves as a promising scaffold for further exploration in drug development.

ApplicationDescription
Anti-inflammatoryExhibits inhibition of inflammatory pathways
Drug DevelopmentServes as a scaffold for designing new drugs

Characterization Techniques

Characterization of 5-(Dimethoxymethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine often employs techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its structure.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator